molecular formula C18H12 B114907 Naphthacene CAS No. 92-24-0

Naphthacene

Cat. No. B114907
CAS RN: 92-24-0
M. Wt: 228.3 g/mol
InChI Key: IFLREYGFSNHWGE-UHFFFAOYSA-N
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Description

Naphthacene, also known as Tetracene, is a polycyclic aromatic hydrocarbon . It appears as a pale orange powder . It is the four-ringed member of the series of acenes . Naphthacene is a molecular organic semiconductor, used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .


Synthesis Analysis

The total synthesis of a compound named naphthacemycin A9, which contains naphthacene, has been accomplished by combining the Dötz reaction and Suzuki–Miyaura cross coupling . Another study mentions that a conjugated pi-system chemically modified with both an electron-donating and an electron-withdrawing group is a structural element that is shared by most fluorophores .


Molecular Structure Analysis

The chemical formula of Naphthacene is C18H12 . The Naphthacene molecule contains a total of 33 bonds. There are 21 non-H bonds, 21 multiple bonds, 21 aromatic bonds, 4 six-membered rings, and 3 ten-membered rings .


Chemical Reactions Analysis

Naphthacene is a polycyclic aromatic hydrocarbon and is often used as a molecular organic semiconductor in organic field-effect transistors and organic light-emitting diodes . It is also used in various applications involving the enhancement of photocurrent .


Physical And Chemical Properties Analysis

Naphthacene has a molecular weight of 228.29 g/mol . It is insoluble in water . Its melting point is 357 °C (675 °F; 630 K) and boiling point is 436.7 °C (818.1 °F; 709.8 K) .

Scientific Research Applications

Organic Field-Effect Transistors (OFETs)

Tetracene is utilized as an organic semiconductor in OFETs due to its high charge-carrier mobility. OFETs are crucial for the development of flexible electronic devices, and Tetracene’s molecular structure allows for efficient charge transport, which is essential for the performance of these transistors .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, Tetracene is employed as a component of the emissive layer. Its ability to transport both holes and electrons makes it an excellent material for creating bright and energy-efficient displays .

Dye Lasers

Tetracene can be used as a gain medium in dye lasers. Its photophysical properties allow it to absorb and emit light effectively, which is exploited in laser technology to produce coherent light of a specific wavelength .

Chemoluminescence Sensitization

As a sensitizer in chemoluminescence, Tetracene plays a role in enhancing the light emission of chemical reactions. This application is significant in analytical chemistry for detecting and measuring substances .

Singlet Fission in Solar Cells

Tetracene has been researched for its ability to undergo singlet fission, a process where a single photon generates two excitons. This property is harnessed to enhance the efficiency of solar cells by producing more charge carriers from the same amount of light .

Two-Photon Ionization

Studies have shown that Tetracene can undergo two-photon ionization, a nonlinear optical process where two photons are absorbed simultaneously. This characteristic is useful in advanced spectroscopic techniques and in the study of molecular and electronic dynamics .

Antibiotics - Tetracycline Class

Naphthacene is a key component of the tetracycline class of antibiotics. These antibiotics are widely used to treat various bacterial infections, and their effectiveness is partly due to the naphthacene structure which allows them to inhibit protein synthesis in bacteria .

Molecular Organic Semiconductors

Beyond OFETs and OLEDs, Tetracene’s role as a molecular organic semiconductor extends to various applications in electronic and optoelectronic devices. Its solid-state properties are being explored to develop new materials for advanced technological applications .

Safety And Hazards

Naphthacene is very toxic to aquatic life with long-lasting effects . It is advised to avoid release to the environment, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye .

properties

IUPAC Name

tetracene
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InChI

InChI=1S/C18H12/c1-2-6-14-10-18-12-16-8-4-3-7-15(16)11-17(18)9-13(14)5-1/h1-12H
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InChI Key

IFLREYGFSNHWGE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C3C=C4C=CC=CC4=CC3=CC2=C1
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Molecular Formula

C18H12
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DSSTOX Substance ID

DTXSID4059045
Record name Naphthacene
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Molecular Weight

228.3 g/mol
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Physical Description

"Orange leaflets from xylene"; melting point = 341 degrees C; [Merck Index] Has slight green fluorescence in daylight; [Hawley]
Record name Naphthacene
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Product Name

Naphthacene

CAS RN

92-24-0
Record name Naphthacene
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Record name TETRACENE
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Melting Point

357 °C. [ChemIDplus]
Record name Naphthacene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of naphthacene?

A1: Naphthacene, also known as tetracene, has a molecular formula of C18H12 and a molecular weight of 228.29 g/mol.

Q2: What are some key features of the absorption spectrum of naphthacene?

A2: Naphthacene exhibits characteristic absorption bands in both the ultraviolet and visible regions. In the vapor phase, previously unresolved structure is apparent. [] In a 1:1 π-molecular complex with 1,2:4,5-pyromellitic dianhydride, a charge-transfer (CT) transition energy (ECT) is observed at 1.90 eV. []

Q3: What causes the wavelength dependence observed in the fluorescence spectrum of tetracene in p-terphenyl at 4.2 K?

A4: The wavelength dependence of the tetracene fluorescence spectrum in p-terphenyl at low temperatures is attributed to unusual crystal site relaxation processes occurring through electron-phonon coupling mechanisms. []

Q4: How does the photostability of naphthacene in evaporated films compare to that in solution?

A5: While naphthacene and rubrene exhibit similar photooxidation reactivity in solution, rubrene films are significantly more susceptible to photooxidation than naphthacene films. This difference is attributed to variations in molecular packing within the solid state. Conversely, pentacene, despite being easily photooxidized in solution, shows minimal enhancement in oxidation rate under light irradiation when in film form. This observation suggests a relationship between molecular packing and photooxidation susceptibility. []

Q5: What is the polarization energy of rubrene in the solid state and what does it indicate about its molecular packing?

A6: Rubrene exhibits a polarization energy of 0.6 eV in the solid state, which is approximately half the value observed for naphthacene. This finding suggests that rubrene molecules are loosely packed in the solid phase due to the steric hindrance imposed by the four phenyl substituents. []

Q6: How does the presence of naphthacene affect the fluorescence of anthracene?

A7: Naphthacene acts as a quencher for the fluorescence of anthracene. This quenching effect is attributed to energy transfer from anthracene to naphthacene, leading to the suppression of anthracene's blue fluorescence and the emergence of naphthacene's characteristic greenish-yellow fluorescence. This phenomenon has been observed in both solid and solution phases. [, ]

Q7: What can be inferred about the triplet excitation energy of azulene based on its interaction with naphthacene and anthracene?

A8: Azulene effectively quenches anthracene triplets but not naphthacene triplets. This observation suggests that the triplet excitation energy of azulene falls between that of anthracene and naphthacene, estimated to be between 31 and 39 kcal/mol (11,000–14,000 cm−1). []

Q8: How does the steepness coefficient of the Urbach rule relate to exciton self-trapping in tetracene crystals?

A9: The steepness coefficients (σ) derived from the Urbach rule analysis of the low-energy tails in the a- and b-polarized absorption bands of tetracene crystals provide insights into exciton-phonon coupling strength. The obtained values of σa′ = 1.37 ± 0.12 and σb′ = 1.58 ± 0.13 suggest intermediate exciton-phonon coupling, which, when considered alongside luminescence data, points to the presence of shallowly self-trapped excitons in tetracene. []

Q9: How does fused alkali nitrate react with naphthacene?

A10: Fused alkali nitrate oxidizes naphthacene to naphthacenequinone. This reaction is believed to proceed via the formation of 9-nitronaphthacene as an intermediate, which is subsequently oxidized to the quinone. []

Q10: What is the role of antimony trichloride (SbCl3) in the low-temperature hydrogenation of naphthacene by tetralin?

A11: SbCl3 acts as a catalyst and an oxidant in the low-temperature hydrogenation of naphthacene by tetralin. It facilitates the reaction by oxidizing naphthacene to its radical cation, which then reacts with tetralin to yield 5,12-dihydronaphthacene. []

Q11: What is a key synthetic application of the Diels-Alder reaction involving 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetraone and its relevance to naphthacene chemistry?

A12: The Diels-Alder reaction between 4a,9a-epoxy-4a,9a-dihydroanthracene-1,4,9,10-tetraone and appropriate dienes provides a synthetic route to a variety of naphthacene derivatives. This approach has been utilized in the synthesis of intermediates related to 11-deoxyanthracyclinones, highlighting the importance of this reaction in accessing structurally complex naphthacene-containing compounds. []

Q12: Can you elaborate on the homologation method for the preparation of substituted pentacenes and naphthacenes?

A13: The homologation method involves the conversion of phthalic acid ester derivatives to two-ring extended phthalic acid ester derivatives. This process is achieved through a series of transformations involving the formation of diynes and metallacyclopentadienes using transition metals like zirconium and rhodium. This method allows for the preparation of various substituted pentacenes and naphthacenes, showcasing its versatility in synthesizing these polycyclic aromatic hydrocarbons. []

Q13: What are the key performance characteristics of thin-film transistors based on naphthacene?

A15: Naphthacene-based thin-film transistors exhibit field-effect mobilities exceeding 0.1 cm2/Vs, current on/off ratios greater than 106, negative threshold voltages, and subthreshold slopes of 1 V/decade, making them suitable for large-area and low-cost electronics applications. [, ]

Q14: How does the performance of naphthacene-based organic thin-film transistors (OTFTs) compare to pentacene-based OTFTs?

A16: While both naphthacene and pentacene are promising organic semiconductors for OTFTs, naphthacene offers advantages in circuit fabrication. Naphthacene OTFTs can be fabricated without requiring active layer patterning or a level shift stage, which are necessary for pentacene OTFT circuits. This advantage stems from the favorable threshold voltage and subthreshold region electrical characteristics of naphthacene OTFTs. []

Q15: What is the significance of the high photosensitivity observed in naphthacene OTFTs?

A17: The high photosensitivity of naphthacene OTFTs makes them potentially valuable for applications involving phototransistors. This property allows for the direct modulation of transistor current using light, opening avenues for optical sensing and switching applications. []

Q16: What level of accuracy can be achieved in predicting the valence π → π* excitation energies of naphthacene using multireference perturbation theory with complete active space self-consistent field (CASSCF) reference functions?

A18: Calculations employing multireference perturbation theory with CASSCF reference functions can predict the valence π → π* excitation energies of naphthacene with an accuracy of 0.25 eV or better. This level of accuracy allows for reliable assignments of experimental one- and two-photon spectra and T-T spectra of low-lying valence excited states. []

Q17: How does the theoretical prediction of the gas-phase heat of formation for naphthacene compare to the accepted experimental value, and what is the proposed explanation for the discrepancy?

A19: Computational methods, including the W1-F12 method, predict a gas-phase heat of formation for naphthacene that is inconsistent with the accepted experimental value. The discrepancy suggests that the experimental value may need revision. A more realistic estimate based on computational results and data from lower acenes is Δf298 [naphthacene(g)] = 74.25 ± 1 kcal/mol. []

Q18: What insights does the crystal structure of the 1:1 π-molecular complex of tetracene with 1,2:4,5-pyromellitic dianhydride provide?

A20: The crystal structure analysis reveals that the complex consists of centrosymmetric planar component molecules stacked alternately in columns along the a-axis. Both molecular planes are perpendicular to the a-axis with an interplanar separation of 3.36 Å. []

Q19: How does the rapid expansion of supercritical solutions (RESS) technique using CO2 contribute to the fabrication of tetracene thin films?

A21: The RESS technique utilizing CO2 enables the deposition of tetracene thin films with desirable structural properties. The resulting films exhibit a high density of submicron-sized grains, a Volmer–Weber growth mode, and regularly arranged structures in both horizontal and vertical directions on SiO2/Si substrates. []

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